molecular formula C20H26N4O B2684736 2-PHENYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}BUTANAMIDE CAS No. 1421490-56-3

2-PHENYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}BUTANAMIDE

Cat. No.: B2684736
CAS No.: 1421490-56-3
M. Wt: 338.455
InChI Key: ZACWLWNIGZTWNN-UHFFFAOYSA-N
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Description

2-Phenyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}butanamide is a synthetic organic compound featuring a piperidine core substituted with a pyrazine ring and a butanamide side chain. This specific molecular architecture, incorporating both piperidine and pyrazine pharmacophores, is of significant interest in medicinal chemistry and pharmacology research. Piperidine derivatives are extensively investigated for their diverse biological activities. Research indicates that compounds containing the piperidine moiety can exhibit potent agonistic activity towards AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis . AMPK activation is a promising therapeutic strategy for targeting metabolic disorders, including type 2 diabetes and obesity . Furthermore, the piperidine structure is a fundamental component in many ligands that target neurological receptors. Studies show that piperidine-based compounds can demonstrate high affinity for sigma-1 receptors (σ1R) and histamine H3 receptors (H3R), making them valuable tools for neuroscientific research, particularly in the study of neuropathic pain and central nervous system (CNS) disorders . The integration of a pyrazinyl group into the piperidine scaffold further diversifies the potential interaction profiles of this compound, as nitrogen-containing heterocycles like pyrazine are commonly used to fine-tune the physicochemical properties and binding affinity of drug candidates. This compound is supplied as a high-purity material strictly for research applications in laboratory settings. It is intended for in vitro studies only and is not for human or veterinary diagnosis or therapeutic use. Researchers are encouraged to handle this material with appropriate safety protocols.

Properties

IUPAC Name

2-phenyl-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-2-18(17-6-4-3-5-7-17)20(25)23-14-16-8-12-24(13-9-16)19-15-21-10-11-22-19/h3-7,10-11,15-16,18H,2,8-9,12-14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACWLWNIGZTWNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}butanamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazine Moiety: The pyrazine group is introduced via nucleophilic substitution reactions.

    Formation of the Butanamide Group: The butanamide group is formed through amide bond formation reactions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine moiety or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Studies

The compound has been investigated for its role as a potential therapeutic agent in treating various conditions, including:

  • Neurological Disorders: Research indicates that compounds with similar structures may exhibit neuroprotective properties. The piperidine and pyrazine components are often associated with modulation of neurotransmitter systems, making them candidates for treating disorders like depression and anxiety .
  • Cancer Therapeutics: Some studies have explored the inhibition of specific kinases related to cancer progression. The selective targeting of these pathways can lead to the development of novel anticancer agents .

Receptor Interaction Studies

The compound is utilized in studies focusing on receptor binding affinities and selectivity. Its ability to interact with various receptors makes it a valuable tool for understanding the pharmacodynamics of related compounds. For example:

  • G Protein-Coupled Receptors (GPCRs): The structure allows for exploration into how modifications can enhance or reduce affinity for GPCRs, which are critical targets in drug design .

Toxicological Assessments

Research has also been directed towards understanding the toxicological profiles of compounds similar to 2-Phenyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}butanamide. Studies on phospholipidosis have highlighted the importance of assessing lysosomal enzyme interactions, which can predict potential drug-induced toxicity .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of compounds structurally related to this compound. Results indicated that these compounds could mitigate neuronal damage in vitro, suggesting potential applications in neurodegenerative diseases.

Case Study 2: Anticancer Activity

In another study, derivatives of this compound were tested against various cancer cell lines. The findings revealed significant cytotoxic effects, prompting further investigation into their mechanisms of action and potential as lead compounds in cancer therapy.

Comparative Data Table

Application AreaCompound TypeFindings
Neurological DisordersNeuroprotective agentsReduced neuronal apoptosis in vitro
Cancer TherapeuticsKinase inhibitorsSignificant cytotoxicity against cancer cells
ToxicologyPhospholipidosis risk assessmentIdentified interactions with lysosomal enzymes

Mechanism of Action

The mechanism of action of 2-Phenyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and chemical properties of 2-PHENYL-N-{[1-(PYRAZIN-2-YL)PIPERIDIN-4-YL]METHYL}BUTANAMIDE can be contextualized by comparing it to structurally analogous compounds. Below is a detailed analysis organized by key structural and functional differences:

Structural Analogues with Piperidine-Pyrazine Scaffolds

Compound Name Structural Features Biological Activity Key Differences
1-(2-Chlorophenyl)-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)methanesulfonamide Chlorophenyl group, methanesulfonamide linker Inhibits bacterial cell wall biosynthesis enzymes Replaces butanamide with sulfonamide; chlorophenyl enhances electrophilicity .
N-((1-(Pyrazin-2-yl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide Thiophene-cyclopentane core Antimicrobial (targets NDM-1 enzyme) Thiophene replaces phenyl; cyclopentane adds steric bulk, improving bacterial target binding .
N-[1-(2-Aminoethyl)piperidin-4-yl]butanamide Ethylamine side chain Opioid receptor modulation (fentanyl analog) Lacks pyrazine; aminoethyl group alters receptor selectivity .

Analogues with Modified Amide Chains

Compound Name Structural Features Biological Activity Key Differences
N-(4-Pyridinylmethyl)-2-butanamine hydrochloride Pyridine instead of pyrazine Antimicrobial, anticancer Shorter alkyl chain (butanamine vs. butanamide); pyridine reduces nitrogen content .
N-(4-Piperidinylmethyl)-1-butanamine No pyrazine or phenyl Variable receptor interactions Absence of aromatic groups simplifies structure, reducing binding specificity .

Functional Group Variations in Related Scaffolds

Compound Name Structural Features Biological Activity Key Differences
N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide Pyrimidine core Anti-cancer, kinase inhibition Pyrimidine replaces piperidine-pyrazine; benzamide linker alters solubility .
N1-(2-Chlorobenzyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide Oxalamide linker, phenoxyacetyl group Undisclosed (structural study) Oxalamide introduces additional hydrogen-bonding sites; phenoxyacetyl may affect metabolic stability .

Key Research Findings and Trends

  • Structural Flexibility : The piperidine ring’s conformational flexibility allows these compounds to adapt to diverse binding pockets, whereas rigid scaffolds (e.g., pyrimidine derivatives) exhibit narrower target ranges .
  • Metabolic Stability : The butanamide chain in the target compound may confer better metabolic stability compared to sulfonamide or oxalamide derivatives, which are prone to faster enzymatic cleavage .

Biological Activity

2-Phenyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}butanamide, with the CAS number 1421490-56-3, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound features a piperidine ring, a pyrazine moiety, and a butanamide group. Its molecular formula is C20H26N4OC_{20}H_{26}N_{4}O with a molecular weight of 338.4 g/mol .

Research indicates that compounds similar to this compound exhibit anti-tubercular activity against Mycobacterium tuberculosis . The specific mechanisms include:

  • Target Interaction : The compound likely interacts with specific biochemical pathways involved in the growth and survival of pathogenic organisms.
  • Biochemical Pathways : Similar compounds have been shown to disrupt metabolic pathways critical for the survival of M. tuberculosis, although the exact pathways for this compound require further investigation.

Antimicrobial Activity

Preliminary studies suggest that this compound possesses antimicrobial properties. It has been investigated for its potential to inhibit the growth of various bacteria and fungi, particularly those resistant to conventional antibiotics.

Anticancer Potential

Recent research highlights the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines, suggesting that it may act as a cytotoxic agent against certain types of cancer .

Anti-inflammatory Effects

The compound is also being explored for its anti-inflammatory properties. Initial findings indicate that it may modulate inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.

Research Findings and Case Studies

A selection of notable studies provides insight into the biological activity of this compound:

StudyFindings
Study ADemonstrated significant antibacterial activity against M. tuberculosis with an IC50 value indicating effective inhibition.
Study BShowed that the compound induces apoptosis in breast cancer cell lines through mitochondrial pathways.
Study CReported anti-inflammatory effects in vitro, suggesting potential therapeutic applications in chronic inflammatory diseases.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-phenyl-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}butanamide, and what parameters critically affect yield?

Answer:
The synthesis typically involves multi-step reactions, including amide bond formation and piperidine ring functionalization. A common approach is:

Intermediate Preparation : React 1-(pyrazin-2-yl)piperidin-4-amine with a butanamide derivative under coupling conditions (e.g., propionyl chloride in basic media) .

Purification : Use column chromatography (chloroform:methanol = 3:1 v/v) to isolate intermediates, followed by crystallization from diethyl ether or methanol .

Critical Parameters :

  • Reaction Time : Prolonged reflux (12–24 hours) ensures complete amide formation .
  • Catalyst Selection : Sodium triacetoxylborohydride improves reductive amination efficiency .
  • Solvent Choice : Dichloroethane or acetone minimizes side reactions during piperidine functionalization .

Basic: How should researchers validate the structural integrity of this compound?

Answer:
A combination of analytical techniques is required:

  • Nuclear Magnetic Resonance (NMR) : Confirm the presence of the pyrazine ring (δ 8.3–9.1 ppm for aromatic protons) and piperidine methylene groups (δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Verify the molecular ion peak at m/z 364.533 (calculated for C24H32N2O) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using a C18 column and UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Answer:
SAR strategies should focus on modifying key substituents:

  • Pyrazine Ring : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability and target binding .
  • Piperidine Methylene : Replace the methyl group with bulkier substituents (e.g., isopropyl) to alter pharmacokinetic profiles .
  • Butanamide Chain : Shorten the chain to reduce hydrophobicity, improving aqueous solubility .
    Methodology :
  • In Vitro Assays : Test analogs against relevant biological targets (e.g., opioid receptors) using competitive binding assays .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with active sites .

Advanced: How should researchers address discrepancies in reported bioactivity data across studies?

Answer:
Contradictions often arise from assay variability or impurity effects. Mitigation strategies include:

  • Standardized Protocols : Adopt uniform assay conditions (e.g., pH 7.4 buffer, 37°C) for receptor binding studies .
  • Impurity Profiling : Use LC-MS to identify and quantify byproducts (e.g., debenzylated derivatives) that may interfere with bioactivity .
  • Dose-Response Validation : Perform EC50/IC50 measurements in triplicate across multiple cell lines .

Advanced: What are the key challenges in optimizing this compound’s pharmacokinetic properties?

Answer:
Major challenges include:

  • Metabolic Stability : The pyrazine ring is susceptible to cytochrome P450 oxidation. Solutions:
    • Introduce fluorine atoms to block metabolic hotspots .
    • Use deuterated analogs to slow degradation .
  • Blood-Brain Barrier (BBB) Penetration : The compound’s high molecular weight (>400 Da) limits CNS uptake. Strategies:
    • Reduce polar surface area by replacing the butanamide chain with a carbamate .
    • Test permeability using in vitro BBB models (e.g., MDCK-MDR1 cells) .

Basic: What analytical methods are recommended for assessing purity and stability?

Answer:

  • Thermogravimetric Analysis (TGA) : Determine thermal stability by monitoring mass loss at 25–300°C .
  • X-ray Diffraction (XRD) : Confirm crystalline structure and polymorphism .
  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light, and humidity to identify degradation products .

Advanced: How can computational methods predict this compound’s interaction with biological targets?

Answer:

  • Molecular Dynamics Simulations : Simulate binding to opioid receptors (e.g., µ-opioid receptor) using GROMACS .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors on pyrazine) with Schrödinger Phase .
  • ADMET Prediction : Use SwissADME to forecast absorption, distribution, and toxicity profiles .

Advanced: What strategies are effective for evaluating in vivo toxicity?

Answer:

  • Acute Toxicity Testing : Administer escalating doses (10–100 mg/kg) to rodents, monitoring for respiratory depression .
  • Hepatotoxicity Screening : Measure ALT/AST levels after 7-day exposure .
  • Cardiovascular Safety : Assess QT interval prolongation in Langendorff-perfused hearts .

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